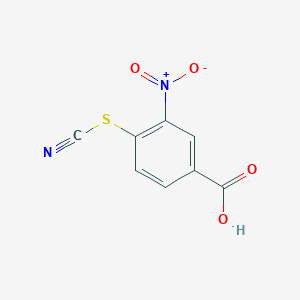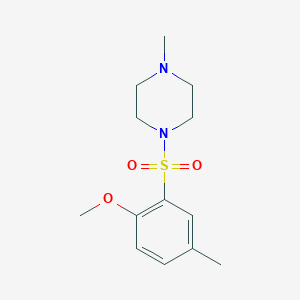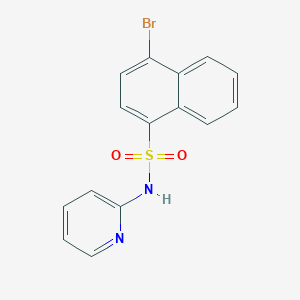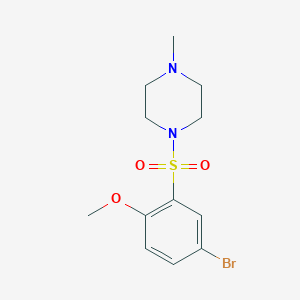
4-(Cyanosulfanyl)-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, etc.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, etc., are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound can undergo. It includes studying the reactivity of the compound, its possible reaction mechanisms, products formed, etc.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Wissenschaftliche Forschungsanwendungen
Biological Studies
4-(Cyanosulfanyl)-3-nitrobenzoic acid and similar compounds have been studied for their biological applications. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating potential applications in biochemical research involving proteins and enzymes (Ellman, 1959).
Material Science and Crystallography
In the field of crystallography and material science, Smith et al. (1997) explored the utility of 4-aminobenzoic acid in promoting hydrogen bonding during crystallization processes. This research included studies on compounds with structural similarities to 4-(Cyanosulfanyl)-3-nitrobenzoic acid (Smith et al., 1997).
Coordination Chemistry and Cancer Research
Mallick et al. (2017) conducted studies involving nitrobenzoic acid derivatives, focusing on the synthesis of paramagnetic dirhenium complexes for potential applications in cancer research (Mallick et al., 2017).
Analytical Chemistry
In analytical chemistry, Freitas et al. (2014) investigated the stability and chromatographic properties of a nitroaromatic compound structurally related to 4-(Cyanosulfanyl)-3-nitrobenzoic acid, highlighting its potential as an analytical standard in chromatography (Freitas et al., 2014).
Protein Chemistry
Price (1976) examined 2-Nitro-5-thiocyanatobenzoic acid, a compound with structural resemblance to 4-(Cyanosulfanyl)-3-nitrobenzoic acid, for its reactivity with thiol groups in proteins. This study indicates the potential application of such compounds in protein chemistry and enzymology (Price, 1976).
Electrochemistry
Jorge and Stradiotto (1996) studied the electrochemical behavior of nitrobenzoate compounds, revealing insights relevant to electrochemistry and possibly to energy storage technologies (Jorge & Stradiotto, 1996).
Safety And Hazards
This involves studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, areas where further research is needed, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information might not be available. If you have a specific compound that is well-studied or a specific type of analysis you’re interested in, I might be able to provide more detailed information.
Eigenschaften
IUPAC Name |
3-nitro-4-thiocyanatobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(8(11)12)3-6(7)10(13)14/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDASRYDGNESOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanosulfanyl)-3-nitrobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)




amine](/img/structure/B511356.png)


amine](/img/structure/B511365.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)